

# evaluating the precision of Thermal Ionization Mass Spectrometry for Calcium-43

Author: BenchChem Technical Support Team. Date: December 2025

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# A Precise Look at Calcium-43: Evaluating Thermal Ionization Mass Spectrometry

For researchers, scientists, and drug development professionals requiring high-precision isotopic analysis, understanding the capabilities of different analytical techniques is paramount. This guide provides a detailed evaluation of Thermal Ionization Mass Spectrometry (TIMS) for the measurement of **Calcium-43** (<sup>43</sup>Ca), comparing its performance against alternative methods and providing in-depth experimental protocols.

Calcium's isotopic composition provides valuable insights into a range of geological and biological processes. Among its six stable isotopes, the precise measurement of <sup>43</sup>Ca is crucial for various applications, including tracer studies in drug development and metabolic research. TIMS has long been a cornerstone for high-precision isotope ratio measurements, and this guide will delve into its specific application for calcium analysis.

#### Comparative Analysis of Precision: TIMS vs. MC-ICP-MS

The primary competitor to TIMS for calcium isotope analysis is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). While both are powerful techniques, they offer different advantages and disadvantages in terms of precision, sample throughput, and susceptibility to interferences.



Parameter	Thermal Ionization Mass Spectrometry (TIMS)	Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
External Reproducibility (µ <sup>43</sup> Ca)	23 ppm[1]	Typically lower precision for <sup>43</sup> Ca compared to TIMS
External Reproducibility ( $\delta^{44}$ / $^{40}$ Ca)	0.085‰ (2SD) to <0.1‰[2][3]	0.07‰ to <0.1‰ (2SD)[4][5]
External Reproducibility (δ <sup>44</sup> /	0.048‰ (2SD)[2]	0.05‰ (2SD)[4][5]
Susceptibility to Interferences	Less susceptible to isobaric interferences for Ca isotopes.	Prone to isobaric interferences (e.g., <sup>40</sup> Ar <sup>+</sup> on <sup>40</sup> Ca <sup>+</sup> ) and polyatomic interferences, often requiring collision/reaction cells.[7][8]
Ionization Efficiency	Lower ionization efficiency compared to MC-ICP-MS.	Higher ionization efficiency, allowing for smaller sample sizes in some cases.[7][8]
Sample Throughput	Generally lower sample throughput due to manual loading and longer analysis times.	Higher sample throughput.[7]
Mass Fractionation	Less susceptible to isotopic fractionation.	More significant mass bias that requires correction.

#### Key Insights:

- TIMS generally offers superior precision for the measurement of the less abundant <sup>43</sup>Ca isotope.
- For the more abundant calcium isotopes, the precision of modern MC-ICP-MS instruments, particularly those equipped with collision cells, is comparable to that of TIMS.[4][5]



 A significant advantage of TIMS is its reduced susceptibility to isobaric interferences, which can be a major challenge in MC-ICP-MS analysis of calcium.

# **Experimental Protocols**

Achieving high precision in <sup>43</sup>Ca analysis using TIMS requires meticulous attention to the experimental workflow, from sample preparation to data acquisition. The following sections detail the key steps involved.

# **Sample Preparation and Digestion**

The initial step involves the dissolution of the sample to bring the calcium into a solution phase. The choice of acid and digestion method depends on the sample matrix.

- For Carbonates: Dissolution in weak acids such as 0.05 M hydrochloric acid (HCl) is typically sufficient.
- For Silicates and Organic Matrices: A more aggressive digestion using a mixture of strong acids, such as hydrofluoric (HF) and nitric acid (HNO₃), in a clean laboratory environment is necessary to ensure complete dissolution and minimize contamination.

## **Chemical Separation of Calcium**

To eliminate isobaric interferences and matrix effects, calcium must be chemically separated from other elements present in the sample. This is most commonly achieved using ion exchange chromatography.

- Resin: A cation exchange resin, such as AG MP-50, is typically used.
- Eluent: Hydrochloric acid (HCl) at varying concentrations is used to selectively elute different elements. Calcium is typically eluted with 1.6 M HCl.
- Procedure:
  - The dissolved sample is loaded onto the conditioned ion exchange column.
  - Matrix elements are washed from the column using a specific volume of HCl.



- Calcium is then eluted with a fresh aliquot of HCl and collected.
- "Peak Cut" Procedure: To ensure a pure calcium fraction, a "peak cut" procedure can be employed where the beginning and end of the calcium elution are discarded to avoid any overlap with other elements.[9]

## **Double-Spike Technique**

To correct for instrumental mass fractionation, a double-spike technique is employed. A solution containing two calcium isotopes in a precisely known ratio (e.g., <sup>42</sup>Ca and <sup>43</sup>Ca, or <sup>43</sup>Ca and <sup>48</sup>Ca) is added to the sample prior to analysis.

- Optimal Spike: The <sup>42</sup>Ca-<sup>43</sup>Ca double spike is often preferred as the small mass difference between the spike pair and the target <sup>44</sup>Ca/<sup>40</sup>Ca ratio minimizes errors in the fractionation correction.[10]
- Procedure:
  - An accurately weighed aliquot of the sample solution is mixed with a known amount of the double-spike solution.
  - The mixture is homogenized to ensure complete equilibration between the sample and the spike.

## **TIMS Analysis**

The purified calcium fraction, mixed with the double spike, is loaded onto a metal filament for analysis in the mass spectrometer.

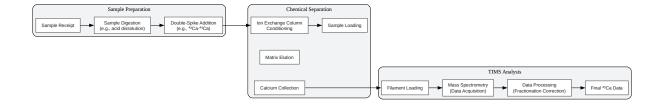
- Filament Loading: The sample solution is carefully loaded onto a rhenium (Re) or tantalum (Ta) filament and dried. A double filament technique, with separate evaporation and ionization filaments, is often used to enhance ionization stability.[6]
- Mass Spectrometer Parameters:
  - Accelerating Voltage: Typically 10,000 V.[6][11]



- Data Collection: Static multi-collection using Faraday cups to simultaneously measure the ion beams of the different calcium isotopes.
- Integration Time: Typically around 16 seconds per measurement cycle.[6][11]
- Monitoring Interferences: The ion beam of <sup>41</sup>K is monitored to correct for any potential isobaric interference of <sup>40</sup>K on <sup>40</sup>Ca.

# **Visualizing the Workflow**

The following diagram illustrates the complete experimental workflow for the high-precision analysis of **Calcium-43** using double-spike TIMS.



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Caption: Workflow for high-precision Calcium-43 analysis by TIMS.

### Conclusion

For applications demanding the highest precision in the measurement of **Calcium-43**, Thermal Ionization Mass Spectrometry remains a superior choice. Its relative immunity to common isobaric interferences that affect MC-ICP-MS provides a significant advantage for accurate



calcium isotope analysis. While MC-ICP-MS offers higher sample throughput and comparable precision for more abundant calcium isotopes, the meticulous experimental protocol of TIMS, particularly when coupled with a double-spike technique, yields highly reliable and precise data for <sup>43</sup>Ca. The choice between these techniques will ultimately depend on the specific research question, the required level of precision for <sup>43</sup>Ca, and the available sample amount. This guide provides the necessary comparative data and detailed methodologies to enable researchers to make an informed decision and to successfully implement high-precision <sup>43</sup>Ca analysis in their work.

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- To cite this document: BenchChem. [evaluating the precision of Thermal Ionization Mass Spectrometry for Calcium-43]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1499310#evaluating-the-precision-of-thermal-ionization-mass-spectrometry-for-calcium-43]

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